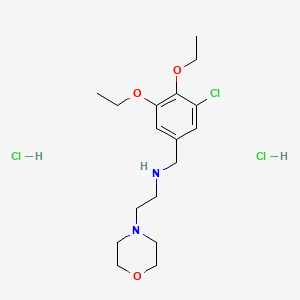
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide adenine dinucleotide (NAD) family of molecules and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile involves its ability to increase the levels of this compound in cells. This compound is a coenzyme that is involved in many cellular processes, including energy metabolism, DNA repair, and gene expression. By increasing this compound levels, the compound can activate SIRT1, which in turn can regulate a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to activating SIRT1, the compound has been shown to improve mitochondrial function, reduce inflammation, and increase insulin sensitivity. These effects have been linked to a range of health benefits, including improved metabolism, increased lifespan, and reduced risk of age-related diseases.
实验室实验的优点和局限性
One advantage of using 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in lab experiments is its ability to activate SIRT1, which can regulate a range of cellular processes. However, one limitation is that the compound can be expensive and difficult to synthesize, which can limit its use in some experiments.
未来方向
There are several future directions for research on 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. One area of research could focus on developing more efficient synthesis methods for the compound to make it more accessible for research. Additionally, further studies could explore the compound's potential therapeutic applications in treating age-related diseases such as Alzheimer's and Parkinson's. Finally, research could also investigate the compound's potential as a supplement for improving overall health and longevity.
合成方法
The synthesis of 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile involves several steps. One common method involves the reaction of 2-aminonicotinonitrile with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to form the final compound.
科学研究应用
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to activate the this compound-dependent protein deacetylase SIRT1, which has been linked to a range of health benefits including improved metabolism, increased lifespan, and reduced risk of age-related diseases.
属性
IUPAC Name |
2-amino-6-(1-ethylindol-3-yl)-4-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-26-12-17(14-6-4-5-7-19(14)26)18-8-15(13-10-23-25(2)11-13)16(9-21)20(22)24-18/h4-8,10-12H,3H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMPCNLSFKOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=NC(=C(C(=C3)C4=CN(N=C4)C)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)
![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)
![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)


![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5418849.png)

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)
![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)